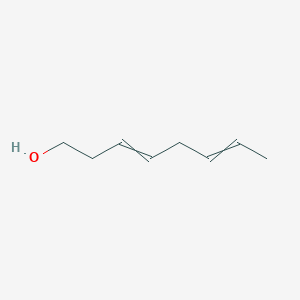

Octa-3,6-dien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66164-21-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-3,6-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,5-6,9H,4,7-8H2,1H3 |

InChI Key |

BNDAMTLLUULVLF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC=CCCO |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Octa 3,6 Dien 1 Ol Transformations

Olefin Metathesis Reactions and Mechanisms

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or tungsten. acs.orgwikipedia.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metal-carbene species that reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield new olefin and metal-carbene species, driving the reaction forward. wikipedia.org

In the context of diene substrates like Octa-3,6-dien-1-ol, intramolecular olefin metathesis, specifically ring-closing metathesis (RCM), is a prominent application for the synthesis of cyclic structures. wikipedia.org While direct RCM of this compound would lead to a seven-membered ring, a notable example in the literature involves a closely related derivative, (4S,5S,6S)-4,5,6-tribenzyloxy-7-(benzyloxymethyl)octa-1,7-dien-3-ol, which undergoes RCM as a key step in the synthesis of valienamine, an α-glucosidase inhibitor. acs.orgnih.gov

In this synthesis, the acyclic diene is treated with a ruthenium catalyst, such as Grubbs' catalyst, to induce cyclization. The reaction proceeds through the formation of a six-membered ring, demonstrating the utility of RCM in constructing complex chiral molecules. acs.orgnih.gov The reaction is typically driven to completion by the removal of a volatile byproduct, such as ethylene. wikipedia.org

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Key Features |

|---|---|---|

| Grubbs' Catalyst (1st Gen) | High tolerance for functional groups, air and moisture sensitivity. | |

| Grubbs' Catalyst (2nd Gen) | Higher activity than 1st Gen, good functional group tolerance. |

| Hoveyda-Grubbs Catalyst | | Increased stability and recyclability. |

This table presents common catalysts used in olefin metathesis reactions. The choice of catalyst can influence reaction rates and efficiency.

Acyclic diene metathesis (ADMET) is another variant of olefin metathesis where intermolecular reactions of dienes lead to the formation of polymers. caltech.edu For a substrate like this compound, ADMET could potentially be employed to synthesize unsaturated polyalcohols.

Stereoselective Catalytic Transformations

The presence of two double bonds in this compound opens avenues for various stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric purity.

Asymmetric hydrogenation is a widely utilized method for the enantioselective reduction of prochiral double bonds to create chiral centers. researchgate.netsigmaaldrich.com This transformation is typically catalyzed by chiral transition metal complexes, often containing rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. sigmaaldrich.com While specific studies on the asymmetric hydrogenation of this compound are not prevalent, the principles can be inferred from studies on similar substrates like geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol). sigmaaldrich.com

The catalytic cycle generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective insertion of hydrogen across the double bond. The choice of catalyst and reaction conditions can influence which of the two double bonds is reduced and the stereochemical outcome. For this compound, selective hydrogenation of either the C3=C4 or C6=C7 double bond would lead to different chiral mono-unsaturated alcohols.

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

| Ligand | Structure | Typical Metal |

|---|---|---|

| (R)-BINAP | Ruthenium, Rhodium | |

| (S,S)-BDPP | Rhodium, Copper |

| (R,R)-DIOP | | Rhodium |

This table showcases some common chiral phosphine ligands that are instrumental in achieving high enantioselectivity in hydrogenation reactions.

The double bonds in this compound are susceptible to enantioselective epoxidation and dihydroxylation, yielding chiral epoxides and diols, respectively. These products are valuable synthetic intermediates.

Enantioselective Epoxidation: The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. While this compound is a homoallylic alcohol, related protocols for such substrates exist, often employing vanadium or titanium catalysts with chiral ligands. acs.org The epoxidation of one of the double bonds would introduce two new stereocenters. The directing effect of the hydroxyl group and the choice of the chiral catalyst are crucial for controlling the stereochemical outcome.

Enantioselective Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes to chiral vicinal diols with high enantioselectivity using osmium tetroxide and a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine). soton.ac.uk Applying this reaction to this compound could lead to the formation of tetraols with multiple stereocenters, depending on whether one or both double bonds react. The regioselectivity and enantioselectivity would be influenced by the steric and electronic properties of the substrate and the specific catalytic system used.

Oxidation Reaction Mechanisms and Pathways

The primary alcohol functional group in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. encyclopedia.publibretexts.org

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. encyclopedia.pub These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid. The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester or a periodinane intermediate, followed by elimination to form the carbonyl group.

For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. encyclopedia.pub The reaction proceeds through the intermediate aldehyde, which is then further oxidized. libretexts.org

The double bonds in this compound can also undergo oxidative cleavage under more vigorous conditions, for instance, with hot, concentrated potassium permanganate or through ozonolysis followed by an oxidative workup. This would lead to the fragmentation of the carbon chain.

Table 3: Common Oxidizing Agents for Alcohols

| Reagent | Product from Primary Alcohol | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild, selective for aldehyde formation. encyclopedia.pub |

| Dess-Martin Periodinane | Aldehyde | Mild, good for sensitive substrates. encyclopedia.pub |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent. encyclopedia.pub |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strong, acidic conditions. encyclopedia.pub |

This table summarizes common reagents for the oxidation of primary alcohols and the expected products.

Reduction Reaction Mechanisms and Stereocontrol

The double bonds in this compound can be reduced to the corresponding saturated alkane, octan-1-ol. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction proceeds via the stepwise addition of hydrogen atoms to the double bonds on the catalyst surface.

Stereocontrol in the reduction of the double bonds to form specific diastereomers of octan-1-ol (if chiral centers are already present or are formed during a partial reduction) can be challenging. However, certain catalytic systems and directing groups can influence the stereochemical outcome. For instance, substrate-directed hydrogenations can occur where the hydroxyl group coordinates to the catalyst and directs the delivery of hydrogen from a specific face of the molecule. Highly Z-selective semi-reduction of alkynes to Z-alkenes has been achieved using a modified Boland reduction protocol, suggesting that specific reagent systems can offer high stereocontrol in reduction reactions. researchgate.net

Functional Group Interconversions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for various functional group interconversions, expanding its synthetic utility. wikipedia.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.org

Etherification: Conversion to an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to form the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) yields the alkyl bromide.

Conversion to Tosylates: The alcohol can be converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. scribd.com Tosylates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.

These transformations allow for the introduction of a wide range of functionalities, enabling the use of this compound as a precursor for the synthesis of a diverse array of more complex molecules.

Cycloaddition Reactions and Pericyclic Processes

There is no specific information available in the scientific literature regarding the cycloaddition reactions or pericyclic processes of this compound. While related structures such as other octadienes or diene alcohols are known to undergo these transformations, no studies have been found that specifically investigate or report on the behavior of this compound in these reaction types. For instance, electrocyclic reactions of isomers like 2,4,6-octatriene have been studied, but these findings cannot be directly extrapolated to this compound without dedicated research.

Data on Cycloaddition Reactions of this compound

| Reactant(s) | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| No data available | No data available | No data available | No data available | N/A |

Data on Pericyclic Processes of this compound

| Reaction Type | Conditions | Product(s) | Stereochemistry | Reference |

|---|---|---|---|---|

| No data available | No data available | No data available | No data available | N/A |

Radical Reactions and Their Control

Similarly, a thorough search of scientific databases and literature reveals no specific studies focused on the radical reactions of this compound. The control of such reactions, including the use of specific initiators, catalysts, or reaction conditions to achieve desired outcomes, has not been documented for this particular compound. While the general principles of radical chemistry would apply, the absence of experimental data precludes a detailed and scientifically accurate discussion.

Data on Radical Reactions of this compound

| Radical Initiator/Catalyst | Conditions | Major Product(s) | Mechanistic Notes | Reference |

|---|---|---|---|---|

| No data available | No data available | No data available | No data available | N/A |

Advanced Spectroscopic and Analytical Characterization of Octa 3,6 Dien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Octa-3,6-dien-1-ol, including the connectivity of its carbon skeleton and the stereochemistry of its double bonds.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons within the molecule. For an isomer such as (3Z,6Z)-octa-3,6-dien-1-ol, the spectra would display characteristic signals for the terminal methyl group, the alcohol-adjacent methylene (B1212753) group, the olefinic protons, and the sp² hybridized carbons of the double bonds. nih.govresearchgate.net

However, to unambiguously assign these signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for instance, between the protons on C1 and C2, C2 and C3, and so on, allowing for the tracing of the carbon chain. Off-diagonal cross-peaks connect protons that are J-coupled, confirming the sequence of methylene and methine groups along the chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). sci-hub.st It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the proton signal for the -CH₂OH group at C1 would show a cross-peak to the corresponding C1 carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Data for (3Z,6Z)-Octa-3,6-dien-1-ol

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | ~62.3 | ~3.65 | t |

| 2 | ~30.7 | ~2.35 | q |

| 3 | ~126.0 | ~5.40 | m |

| 4 | ~129.0 | ~5.35 | m |

| 5 | ~27.2 | ~2.80 | q |

| 6 | ~125.0 | ~5.30 | m |

| 7 | ~132.0 | ~5.45 | m |

| 8 | ~14.3 | ~0.95 | t |

Note: Data is compiled from predictive models and literature values for analogous structures. Actual experimental values may vary.

Since this compound is chiral if the double bonds are arranged appropriately (e.g., in the (3E,6Z) or (3Z,6E) forms), determining its enantiomeric purity is often necessary. This can be achieved using chiral NMR shift reagents (CSRs) or chiral solvating agents (CSAs). nih.govcore.ac.uk These are enantiomerically pure compounds that interact with the analyte to form transient diastereomeric complexes. nih.gov

Common CSRs include lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), and chiral phosphoric acids. nih.govfrontiersin.org When a CSR is added to a solution of racemic or enantioenriched this compound, the two enantiomers will form diastereomeric complexes that exhibit different NMR spectra. nih.gov This results in the separation of signals (chemical shift non-equivalence, ΔΔδ) for the two enantiomers in the ¹H NMR spectrum, most notably for protons near the chiral center or site of interaction (the hydroxyl group). The enantiomeric excess (ee) can then be accurately determined by integrating the separated proton signals. researchgate.net

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₈H₁₄O. HRMS can measure the mass of the molecular ion ([M]⁺) or a protonated/adduct ion (e.g., [M+H]⁺, [M+Na]⁺) to within a few parts per million (ppm). mpg.dersc.org This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass but different molecular formulas. researchgate.netmpg.de

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₈H₁₄O | 126.1045 |

| [M+H]⁺ | C₈H₁₅O | 127.1123 |

| [M+Na]⁺ | C₈H₁₄ONa | 149.0942 |

Note: The specific ion observed depends on the ionization technique used.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of alcohols in a mass spectrometer typically proceeds through two main pathways: α-cleavage and dehydration. libretexts.org For an unsaturated alcohol like this compound, cleavage at the allylic positions is also highly favored due to the formation of resonance-stabilized carbocations. jove.com

Common fragmentation pathways for this compound would include:

Loss of Water: Elimination of H₂O from the molecular ion, resulting in a peak at m/z 108 ([M-18]⁺). libretexts.org

α-Cleavage: Cleavage of the C1-C2 bond is less likely as it would involve losing just a hydrogen radical.

Allylic Cleavage: The bonds at C2-C3 and C5-C6 are allylic positions. Cleavage at these bonds is a dominant fragmentation pathway. For instance, cleavage of the C4-C5 bond would lead to stable allylic fragments. jove.com

McLafferty Rearrangement: While more common in carbonyl compounds, a similar rearrangement can occur in some unsaturated alcohols. libretexts.org

Table 3: Predicted Key Fragment Ions for this compound in MS/MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 108 | [C₈H₁₂]⁺ | Loss of H₂O (Dehydration) |

| 93 | [C₇H₉]⁺ | Loss of H₂O and CH₃ |

| 81 | [C₆H₉]⁺ | Allylic cleavage |

| 67 | [C₅H₇]⁺ | Allylic cleavage and subsequent losses |

| 55 | [C₄H₇]⁺ | Cleavage of the hydrocarbon chain |

| 41 | [C₃H₅]⁺ | Allyl cation, characteristic of unsaturated systems |

The choice of ionization technique is critical for the mass spectrometric analysis of volatile organic compounds (VOCs) like this compound.

Electron Ionization (EI): This is a hard ionization technique that bombards the molecule with high-energy electrons. It typically produces a clear molecular ion peak and a rich fragmentation pattern, which is useful for structural elucidation and creating a reproducible "fingerprint" spectrum for library matching. nist.gov

Chemical Ionization (CI): A softer ionization method where reagent gas ions (like CH₅⁺ or NH₄⁺) transfer a proton to the analyte. mpg.de This results in less fragmentation and often a more abundant protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. mpg.de

Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly useful when the analyte is analyzed via liquid chromatography (LC-MS). It typically forms protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. mpg.denih.gov Its gentleness is advantageous for preserving the molecular ion for subsequent MS/MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its primary functional groups. A broad absorption band is typically observed in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibrations of the two double bonds are expected to appear in the 1640–1680 cm⁻¹ region. mdpi.com Vapor phase IR spectra of the related compound (3Z,6Z)-octa-3,6-dien-1-ol are available in public databases, providing a reference for the expected spectral features of this compound. edinst.com

Raman spectroscopy offers complementary information. The C=C stretching vibrations, which are often weak in the IR spectrum of symmetrically substituted alkenes, typically show strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the diene system of this compound. The O-H stretching band is also observable in the Raman spectrum, though it is generally weaker and broader than in the IR spectrum. Computational chemistry can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the detailed assignment of the observed bands to specific vibrational modes of the molecule. frontiersin.orgfrontiersin.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200 - 3600 | IR (strong, broad), Raman (weak, broad) |

| C-H Stretch (sp²) | 3010 - 3100 | IR (medium), Raman (medium) |

| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) |

| C=C Stretch | 1640 - 1680 | IR (variable), Raman (strong) |

| C-O Stretch | 1000 - 1260 | IR (strong), Raman (medium) |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers, including geometric (E/Z) and positional isomers.

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A non-polar or mid-polar column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, is typically suitable for the analysis of this compound. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. GC is also effective in separating geometric isomers of octadienols, which often exhibit slightly different retention times. For instance, GC-MS analysis of essential oils has successfully separated various isomers of octadienol. rsc.orgd-nb.inforestek.comresearchgate.netresearchgate.netmdpi.com

High-performance liquid chromatography (HPLC) is another valuable tool, particularly for the separation of less volatile derivatives or for preparative-scale purification of isomers. Reversed-phase HPLC, using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach for analyzing unsaturated alcohols. nih.govchromatographyonline.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to optimize the separation of isomers with different polarities. For instance, a mixture of (E) and (Z) isomers of a related dienol has been successfully separated using HPLC. chromatographyonline.com

Table 2: Comparison of GC and HPLC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds. |

| Resolution | High resolution for isomers. | Good resolution, can be optimized by mobile phase composition. |

| Purity Analysis | Excellent for assessing purity of volatile samples. | Suitable for purity analysis, especially for less volatile samples. |

| Isomer Separation | Effective for separating geometric and positional isomers. | Effective for separating geometric and positional isomers, often used for preparative scale. |

Chiral Chromatography for Enantiomer Resolution

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), meaning it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the separation and analysis of individual enantiomers are often crucial.

Chiral chromatography is the primary method for resolving enantiomers. sigmaaldrich.comwikipedia.orgresearchgate.net This can be achieved using either chiral stationary phases (CSPs) in GC or HPLC, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

For volatile compounds like this compound, chiral gas chromatography is a particularly effective technique. cuni.cz CSPs based on modified cyclodextrins are commonly used for the enantioselective separation of alcohols. cuni.cz For example, the enantiomers of the structurally similar compound 1-octen-3-ol (B46169) have been successfully separated using a chiral GC column. cuni.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Chiral HPLC can also be employed for the enantiomeric resolution of this compound. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex matrices such as essential oils or biological samples.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. d-nb.inforesearchgate.netresearchgate.netmdpi.com In GC-MS, the components of a mixture are first separated by the GC column and then introduced into the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component. This allows for the confident identification of compounds by comparing their mass spectra with those in spectral libraries. This compound and its isomers have been identified as components of various essential oils using GC-MS. rsc.orgmdpi.com The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure, with typical fragments arising from the loss of water (M-18) and cleavage of the carbon chain.

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive variant, tandem mass spectrometry (LC-MS/MS), are invaluable for the analysis of less volatile or thermally labile compounds. restek.comepa.govshimadzu.cz For unsaturated alcohols, LC-MS can be used to analyze the intact molecule, often after ionization using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS/MS provides even greater selectivity and sensitivity by selecting a specific parent ion and monitoring its characteristic fragment ions. This is particularly useful for quantifying low levels of the compound in complex biological matrices. While direct LC-MS methods for this compound are not extensively reported, methods developed for other unsaturated alcohols can be adapted for its analysis. epa.govshimadzu.cz

Derivatization Strategies and Applications in Chemical Research

Synthesis of Chiral Octa-3,6-dien-1-ol Derivatives

The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. This compound, while not inherently chiral, provides a scaffold that can be transformed into chiral derivatives through various asymmetric reactions.

One notable approach involves the use of rhodium(II) catalysts with chiral ligands, such as (S)-N-(tert-butylbenzene)sulfonylprolinate, to facilitate asymmetric cyclopropanation/Cope rearrangement reactions. This methodology allows for the synthesis of oxabicyclic products with a high degree of regio- and stereocontrol. researchgate.net Additionally, chiral auxiliaries like (S)-lactate or (R)-pantolactone can be attached to the carbenoid precursor to induce asymmetry during the synthesis of these bicyclic systems. researchgate.net

Another strategy involves the stereoselective reduction of a ketone precursor. For instance, the reduction of 3-exo,6-exo,7-endo-tribromo-7oxabicyclo[3.2.1]octan-2-one with sodium borohydride (B1222165) (NaBH4) yields the corresponding endo-alcohol with high stereoselectivity. researchgate.net This demonstrates how the inherent stereoelectronics of a rigid bicyclic system derived from an octadienol-like structure can direct the outcome of a reaction to produce a single stereoisomer.

The synthesis of chiral 3-aryl-1-indanones has been achieved through the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives, utilizing chiral ligands like (R)-MonoPhos® to achieve high enantiomeric excess. beilstein-journals.org While not directly starting from this compound, this illustrates a relevant strategy for creating chiral cyclic structures that could be conceptually applied to derivatives of this compound.

Table 1: Examples of Chiral Synthesis Strategies Applicable to this compound Scaffolds

| Strategy | Catalyst/Reagent | Product Type | Key Feature |

| Asymmetric Cyclopropanation/Cope Rearrangement | Rhodium(II) with chiral ligands | Oxabicyclic derivatives | High regio- and stereocontrol |

| Chiral Auxiliary Control | (S)-lactate or (R)-pantolactone | Oxabicyclic derivatives | Induced asymmetry |

| Stereoselective Reduction | NaBH4 | Bicyclic alcohols | Diastereoselective reduction |

| Asymmetric Cyclization | Rhodium-catalyzed with chiral ligands | Chiral 1-indanones | High enantiomeric excess |

Formation of Ethers and Esters for Synthetic Diversification

The hydroxyl group of this compound is a prime site for derivatization through ether and ester formation, significantly expanding the synthetic utility of this scaffold. These modifications can alter the molecule's reactivity, solubility, and electronic properties, and can introduce new functional groups for further transformations.

Etherification: Ethers can be synthesized from this compound through various methods. For instance, treatment with sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide like allyl bromide or propargyl bromide, yields the corresponding allyl or propargyl ethers. ucl.ac.uk This approach is valuable for introducing additional unsaturation or functional handles for subsequent reactions, such as cross-coupling or cycloaddition. The Williamson ether synthesis, a classical method, can also be employed.

Esterification: The formation of esters from this compound and its derivatives is a common strategy. For example, esterification with carboxylic acids, such as propionic acid, can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). google.com Another method involves the reaction of the alcohol with an acid chloride, such as p-toluenesulfonyl chloride in pyridine, to form tosylate esters. scribd.com These esterification reactions are crucial for creating a wide array of derivatives with diverse properties and potential applications. For example, certain esters of related terpene alcohols have applications in the fragrance industry. google.com

Table 2: Selected Ether and Ester Derivatives of Unsaturated Alcohols

| Derivative Type | Reagents | Product |

| Allyl Ether | NaH, Allyl Bromide | R-O-CH2CH=CH2 |

| Propargyl Ether | NaH, Propargyl Bromide | R-O-CH2C≡CH |

| Propionate Ester | Propionic Acid, DCC, DMAP | R-O-C(O)CH2CH3 |

| Tosylate Ester | p-Toluenesulfonyl Chloride, Pyridine | R-O-S(O)2C6H4CH3 |

| R represents the octa-3,6-dien-1-yl scaffold or a related unsaturated alkyl chain. |

Cyclization Precursors and Ring Formation Studies

The diene system within this compound and its derivatives makes it an excellent precursor for various cyclization reactions, leading to the formation of a wide range of cyclic and bicyclic structures. These ring systems are often key components of natural products and other biologically active molecules.

Diels-Alder Reactions: this compound and its derivatives can act as the diene component in Diels-Alder reactions. For example, reaction with a dienophile like maleic anhydride, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), can lead to the formation of complex cyclic structures.

Intramolecular Cycloadditions: Tethering another reactive group to the this compound scaffold can enable intramolecular cycloadditions. For instance, derivatives containing an allene (B1206475) and a diene can undergo [4+2] or [4+3] cycloadditions, catalyzed by gold(I) complexes, to form fused 5,6- or 5,7-bicyclic ring systems. orgsyn.org The outcome of these reactions can be controlled by the electronic properties of the ligand on the gold catalyst. orgsyn.org Rhodium catalysts have also been used to effect [4+2] cycloadditions of tethered allenes. orgsyn.org

Tandem Cyclization Reactions: More complex transformations, such as tandem cyclization-cycloaddition reactions, can be initiated from derivatives of this compound. For example, an o-allyl phenyl substituted diazoketone derived from a related structure can undergo a rhodium(II)-catalyzed tandem cyclization-cycloaddition to produce intricate polycyclic systems. researchgate.net

Other Cyclization Strategies:

Nazarov Cyclization: Allenynes, which can be synthesized from propargyl alcohol derivatives, can undergo a 6-endo-dig/Nazarov cyclization to form five-membered rings. mdpi.com

Pauson-Khand Type Reactions: Allenic Pauson-Khand reactions can lead to the formation of seven-membered rings. mdpi.com

Photochemical Cyclization: Photochemical methods can be employed to prepare 1-indanones from ketone precursors, demonstrating another potential route for cyclization. beilstein-journals.org

Chemical Probes and Ligands Derived from this compound Scaffolds

The structural features of this compound make it an attractive scaffold for the design and synthesis of chemical probes and ligands for various biological and chemical targets.

Chemical Probes for Biological Systems: Unsaturated alcohols and their derivatives can be designed as chemical probes to study biological systems. For instance, alkenyl and alkynyl derivatives of related terpene alcohols have been synthesized to probe the active site of enzymes like Mycobacterium tuberculosis CYP124A1. ucl.ac.uk These probes can provide insights into ligand binding and enzyme function. ucl.ac.uk

Ligands for Metal Catalysis: The incorporation of phosphorus-containing groups, such as phosphines, into scaffolds derived from unsaturated alcohols can create ligands for transition metal catalysts. For example, (ferrocenylethynyl)phosphanes have been synthesized and used to coordinate with palladium and platinum, creating complexes with potential applications in catalysis. acs.org The tunability of the steric and electronic properties of these ligands is a key advantage. acs.org

Table 3: Applications of this compound Derived Scaffolds

| Application | Example | Target/Function |

| Chemical Probes | Alkenyl/Alkynyl derivatives | Enzyme active sites (e.g., CYP124A1) |

| Metal Ligands | (Ferrocenylethynyl)phosphanes | Palladium, Platinum catalysis |

Polymerization and Oligomerization Studies of this compound Derivatives

The double bonds in this compound and its derivatives make them suitable monomers for polymerization and oligomerization reactions, leading to the formation of new materials with potentially interesting properties.

Polymerization: While specific studies on the polymerization of this compound are not extensively documented, related unsaturated alcohols and dienes are known to undergo polymerization. For example, 1,3-octadiene (B86258) can polymerize, and this reactivity can be hazardous under certain conditions as it may occur explosively when heated. nih.gov The presence of double bonds in this compound suggests its potential to participate in various polymerization processes, such as free-radical, cationic, or coordination polymerization, to form polymers with a range of properties. The hydroxyl group could also be used to initiate ring-opening polymerization of cyclic esters or ethers.

Oligomerization: The telomerization of butadiene with water, a process that produces 2,7-octadien-1-ol, is a well-established industrial process. This reaction involves the catalytic coupling of two butadiene molecules with water. Similarly, isoprene (B109036) can be oligomerized using organometallic complexes to produce a mixture of dimeric hydrocarbons, which can then be converted to terpene alcohols. researchgate.net These examples highlight the potential for controlled oligomerization of diene systems related to this compound to create specific small-chain polymers.

Biosynthesis and Enzymatic Transformations of Octa 3,6 Dien 1 Ol or Analogous Dienols

Proposed Biosynthetic Pathways for Dienolic Structures

The primary route for the biosynthesis of C8 unsaturated alcohols, including dienols analogous to octa-3,6-dien-1-ol, is the lipoxygenase (LOX) pathway. mdpi.comusp.br This metabolic cascade is initiated in response to stimuli such as wounding in plants and involves the oxidative degradation of fatty acids. usp.br

The key steps in this pathway are:

Release of Fatty Acids: The process begins with the liberation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes by the action of acyl hydrolases. usp.br

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of these PUFAs to form fatty acid hydroperoxides. mdpi.com Specifically, linoleic acid can be converted to 10-hydroperoxyoctadecadienoic acid (10-HPOD). researchgate.net

Cleavage: The resulting hydroperoxides are then cleaved by a hydroperoxide lyase (HPL). mdpi.com The cleavage of 10-HPOD is proposed to yield C8 compounds. For instance, the cleavage of 10-hydroperoxy-E-8,Z-12,Z-15-octadecatrienoic acid (10-HPOT) results in the formation of octadienols. researchgate.netresearchgate.net

Reduction: The resulting aldehydes can be further metabolized by alcohol dehydrogenases (ADH) to form the corresponding unsaturated alcohols. usp.bruliege.be

In some fungi, such as Agaricus bisporus, a similar pathway leads to the formation of 1-octen-3-ol (B46169) from linoleic acid, involving a fatty acid dioxygenase and a hydroperoxide lyase. researchgate.net

Identification and Characterization of Relevant Enzymes

The biosynthesis of dienols is dependent on a series of specific enzymes. The primary enzymes involved are lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases.

| Enzyme Family | Function in Dienol Biosynthesis |

| Acyl Hydrolases | Release polyunsaturated fatty acids from membrane lipids. usp.br |

| Lipoxygenases (LOX) | Catalyze the formation of fatty acid hydroperoxides from PUFAs. mdpi.com |

| Hydroperoxide Lyases (HPL) | Cleave fatty acid hydroperoxides to form shorter-chain aldehydes. mdpi.com |

| Alcohol Dehydrogenases (ADH) | Reduce aldehydes to their corresponding alcohols. usp.bruliege.be |

Lipoxygenases (LOX): These are non-heme iron-containing dioxygenases. researchgate.net In mammals, arachidonate (B1239269) 5-lipoxygenase (5-LOX) is a key enzyme that converts arachidonic acid into leukotrienes, which are inflammatory mediators. probiologists.comnih.gov The 5-LOX protein requires an activating protein (FLAP) to present the fatty acid substrate for the reaction. nih.gov In plants, LOX enzymes exhibit regiospecificity, producing either 9- or 13-hydroperoxides from C18 PUFAs. mdpi.com

Hydroperoxide Lyases (HPL): These enzymes are part of the CYP74 subfamily of cytochromes P450. mdpi.com They are responsible for the cleavage of fatty acid hydroperoxides into volatile C6 or C9 aldehydes and a corresponding oxo-acid. mdpi.com HPLs can be unstable and difficult to purify, which presents a challenge for their industrial application. uliege.be

Alcohol Dehydrogenases (ADH): These enzymes catalyze the reduction of aldehydes to alcohols. usp.bruliege.be Plant ADHs involved in the LOX pathway are often specific to C6-aldehydes and are NAD-dependent. uliege.be The high cost of the NAD cofactor can be a limiting factor for industrial use. uliege.be

The stereoselective synthesis of dienols is of significant interest for the flavor and fragrance industry. Enzymatic methods offer a route to high enantiomeric purity.

Asymmetric Hydrolysis and Acylation: Lipases are commonly used for the kinetic resolution of racemic dienols. For example, lipase (B570770) PS from Pseudomonas cepacia can be used for the asymmetric acylation of racemic (Z)-1,5-octadien-3-ol. This method allows for the separation of enantiomers, yielding the (R)-alcohol with high enantiomeric excess. Similarly, CHIRAZYME L-2 has been used for the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate (B1210297) to produce the (R)-enantiomer.

Whole-Cell Biotransformations: Microorganisms, particularly yeasts like Candida and Rhodotorula species, can be used for the stereoselective oxidation of diols to produce chiral lactones. mdpi.com Fungi such as Mucor species have been shown to reduce α,β-unsaturated carboxylic acids to their corresponding unsaturated alcohols. tandfonline.commycosphere.org

Metabolic Engineering: The production of fatty alcohols in microbial hosts like Saccharomyces cerevisiae and Escherichia coli can be enhanced through metabolic engineering. frontiersin.orgacs.org This involves strategies such as overexpressing key enzymes, deleting competing pathways, and optimizing the supply of precursors and cofactors like NADPH. frontiersin.orgacs.org For instance, deleting acyl-CoA synthetase genes in S. cerevisiae can lead to the accumulation of free fatty acids, which can then be converted to fatty alcohols by expressing a carboxylic acid reductase. acs.org

| Biotransformation Strategy | Enzyme/Organism | Substrate | Product | Key Finding |

| Asymmetric Acylation | Lipase PS (Pseudomonas cepacia) | Racemic (Z)-1,5-octadien-3-ol | (R)-1,5-octadien-3-ol | Achieves >99% enantiomeric excess for the (R)-alcohol. |

| Asymmetric Hydrolysis | CHIRAZYME L-2 | (±)-(Z)-1,5-octadien-3-yl Acetate | (R)-(Z)-1,5-octadien-3-ol | Yields the (R)-enantiomer with 98% enantiomeric excess. |

| Fungal Reduction | Mucor sp. A-73 | Sorbic acid | trans-4-hexenol | Achieves over 90% yield. tandfonline.com |

| Yeast Oxidation | Yarrowia lipolytica AR71 | Bicyclic meso diol | (+)-exo-bridged lactone | Complete conversion with high stereoselectivity. mdpi.com |

Metabolic Pathways Involving Unsaturated Alcohols in Model Biological Systems

Unsaturated alcohols are part of a larger network of lipid-derived molecules with diverse biological roles.

In Plants: The lipoxygenase pathway is a central metabolic route in plants, producing not only flavor and aroma compounds but also molecules involved in defense signaling, such as jasmonates. mdpi.comusp.br C18 unsaturated fatty acids serve as precursors for a wide range of compounds, including membrane lipids, triacylglycerols, and cutin, all of which play roles in plant stress responses. nih.govfrontiersin.org The C6 and C9 aldehydes and alcohols produced via the LOX pathway are known as green leaf volatiles (GLVs) and are crucial for a plant's defense against pests and pathogens. usp.bruliege.be

In Fungi: Fungi are known to produce a vast array of secondary metabolites, including various alcohols. nih.gov Some fungi can metabolize unsaturated fatty acids and their derivatives. For example, Mucor species can reduce the double bonds of α,β-unsaturated alcohols. tandfonline.com The biosynthesis of 1-octen-3-ol, a characteristic aroma compound of mushrooms, occurs in Agaricus bisporus through a pathway involving the oxygenation and cleavage of linoleic acid. researchgate.net

In Engineered Microbes: The development of microbial cell factories for the production of fatty alcohols and other oleochemicals is an active area of research. frontiersin.org By engineering the metabolic pathways of organisms like E. coli and S. cerevisiae, it is possible to produce specific unsaturated alcohols. frontiersin.orgacs.orgnih.gov These efforts often focus on increasing the flux through fatty acid synthesis and introducing heterologous enzymes to convert fatty acids or their activated forms into the desired alcohols. frontiersin.org

Computational Chemistry Investigations on Octa 3,6 Dien 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Octa-3,6-dien-1-ol. lsu.eduggckondagaon.in These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. lsu.eduarxiv.org

Electronic Structure: Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For an unsaturated alcohol like this compound, the HOMO is expected to be localized around the π-systems of the carbon-carbon double bonds, while the LUMO would also involve these π-orbitals.

Reactivity Prediction: The electronic data from DFT calculations allow for the prediction of reactivity.

Frontier Molecular Orbitals: The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). Reactions like additions to the double bonds would be guided by the shape and energy of these orbitals. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, this would show a negative potential (red/yellow) around the hydroxyl oxygen atom, indicating a site for electrophilic attack, and relatively neutral or slightly negative regions around the C=C double bonds. Such maps are invaluable for predicting sites of interaction for polar reactions and hydrogen bonding. nih.gov

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analyses assign partial charges to each atom, revealing the polarity of bonds like C-O and O-H and identifying potential reactive centers.

Table 7.1: Predicted Electronic Properties for an Unsaturated Alcohol (Illustrative Example) Calculated using DFT at the B3LYP/6-31G(d,p) level of theory for a representative C8 unsaturated alcohol.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity of π-bonds) |

| LUMO Energy | 0.3 eV | Indicates electron-accepting capability (electrophilicity of π*-orbitals) |

| HOMO-LUMO Gap | 6.5 eV | Suggests high kinetic stability and low chemical reactivity |

| Dipole Moment | 1.8 Debye | Quantifies the overall polarity of the molecule |

| Most Negative Atomic Site | Oxygen (from MEP) | Preferred site for electrophilic attack and hydrogen bond donation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules (e.g., in a solvent or the pure liquid). nih.govmdpi.com

Conformational Analysis: this compound is a flexible molecule due to several rotatable single bonds. MD simulations can map its conformational landscape by simulating its movements over nanoseconds or longer. mdpi.com By tracking dihedral angles and calculating the potential energy of different conformers, researchers can identify the most stable and frequently occurring shapes the molecule adopts in solution. This is crucial as the molecule's conformation can significantly influence its reactivity and biological interactions. Analysis often involves techniques like Root-Mean-Square Deviation (RMSD) to monitor structural stability and cluster analysis to group similar conformations. nih.gov

Intermolecular Interactions: MD simulations are ideal for studying how this compound molecules interact with each other or with a solvent.

Liquid State: In a simulation box of pure liquid, one can observe how the hydroxyl groups form transient hydrogen bond networks.

Aqueous Solution: In water, simulations can reveal the structure of the hydration shell around the molecule and quantify the hydrophobic and hydrophilic interactions. The radial distribution function, g(r), is a common tool used to analyze the probability of finding solvent molecules at a certain distance from specific atoms (like the hydroxyl oxygen).

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are difficult to obtain experimentally. This involves mapping the potential energy surface (PES) that connects reactants to products. lsu.edu

For this compound, potential reactions for study include oxidation of the alcohol, electrophilic addition to the double bonds, or atmospheric degradation initiated by radicals like OH. acs.orgacs.org

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the minimum energy reaction pathway—a saddle point on the PES. youtube.com Locating this structure is computationally intensive but essential for understanding the reaction kinetics.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (Ea), which determines the reaction rate. A high barrier implies a slow reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products. acs.org

Studies on similar molecules like geraniol (B1671447) have successfully used these methods to elucidate the mechanisms of ozonolysis and addition of OH radicals. acs.orgacs.org

Table 7.2: Illustrative Transition State Analysis for OH Radical Addition to a C=C Bond Based on typical DFT (e.g., MPW1K/cc-pVDZ) results for similar alkenols. acs.org

| Reaction Pathway | Transition State (TS) Geometry Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Favorability (ΔG) |

| OH addition to C6 | OH radical approaching the C6 atom, C-O bond forming (~2.1 Å) | ~3.5 | Exergonic |

| OH addition to C7 | OH radical approaching the C7 atom, C-O bond forming (~2.2 Å) | ~4.8 | Exergonic |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate or interpret experimental spectra.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the peaks in an IR or Raman spectrum. The calculated frequencies are often systematically scaled to improve agreement with experimental data. Key predicted peaks for this compound would include the O-H stretch (~3400-3600 cm⁻¹), C=C stretches (~1650 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts are compared to a reference compound (e.g., tetramethylsilane) and can be invaluable for assigning peaks in an experimental spectrum and confirming the molecule's structure. windows.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum. windows.net For this compound, these calculations would predict the π → π* transitions associated with the conjugated diene system.

Comparing these predicted spectra with experimental results provides a powerful method for structural confirmation. acs.org

Force Field Development for Large-Scale Simulations

MD simulations rely on force fields, which are sets of parameters and equations that define the potential energy of a system. While general-purpose force fields like OPLS, CHARMM, and AMBER exist, their accuracy for specific or uncommon molecules can be limited. nih.gov

For a molecule like this compound, which contains both flexible alkyl regions and specific functional groups (a diene and a primary alcohol), developing or refining a force field may be necessary for high-accuracy simulations. The OPLS/2020 force field, for instance, was specifically updated to improve the modeling of unsaturated hydrocarbons and alcohols, including parameters for dienes. nih.govacs.org

The development process typically involves:

Parameterization: Key parameters (bond lengths, angles, dihedral terms, and partial atomic charges) are derived from high-level quantum chemical calculations on the molecule and its fragments.

Validation: The new force field is tested by running simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization, free energy of hydration) against experimental data. nih.govacs.org

A well-parameterized force field for this compound and its derivatives would enable large-scale simulations of complex phenomena, such as self-assembly, membrane interactions, or polymer formulations, with greater confidence. The development of such force fields for unsaturated alcohols is an active area of research. researchgate.net

Role of Octa 3,6 Dien 1 Ol As a Building Block in Complex Organic Synthesis

Precursor for Advanced Materials and Specialty Chemicals

The bifunctional nature of Octa-3,6-dien-1-ol, possessing both nucleophilic (hydroxyl group) and unsaturated (diene) centers, makes it an attractive monomer for the synthesis of functionalized polymers and specialty chemicals. The diene portion of the molecule can participate in various polymerization reactions, while the hydroxyl group offers a site for further modification or for influencing the polymer's properties.

Polymer Synthesis:

Dienes are fundamental monomers in the production of elastomers and other polymeric materials. Conjugated dienes, for instance, are known to polymerize to form synthetic rubbers. While this compound is a non-conjugated diene, its double bonds can still be engaged in polymerization processes, such as those initiated by radical or coordination catalysts. The resulting polymers would feature pendant hydroxyl groups along the chain, which can significantly alter the material's properties, introducing hydrophilicity and providing sites for cross-linking or post-polymerization functionalization.

The incorporation of functional monomers like this compound into a polymer backbone is a strategic approach to designing materials with tailored characteristics. For example, the hydroxyl groups can participate in hydrogen bonding, enhancing properties like adhesion and tensile strength. Furthermore, these functional groups can be used to graft other molecules onto the polymer, leading to the development of advanced materials for applications in coatings, adhesives, and biomedical devices.

Specialty Chemicals:

Beyond polymerization, the dienol structure is a precursor to a variety of specialty chemicals. The double bonds can be subjected to a range of chemical transformations, including but not limited to:

Epoxidation: Selective epoxidation of one or both double bonds would yield epoxy alcohols, which are valuable intermediates in the synthesis of resins, adhesives, and coatings.

Hydroformylation: The addition of a formyl group and hydrogen across a double bond can lead to the formation of aldehydes, which are precursors to a wide array of other functional groups.

Metathesis: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds, enabling the synthesis of more complex molecules from dienol precursors.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an ether or ester, further expanding the range of accessible specialty chemicals.

| Transformation | Reagents/Catalyst | Product Class | Potential Applications |

| Polymerization | Radical/Coordination Initiators | Functionalized Polydienes | Adhesives, Coatings, Biomaterials |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy alcohols | Resins, Adhesives |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Hydroxy aldehydes | Fine chemicals, Pharmaceuticals |

| Oxidation | PCC, DMP | Aldehydes, Carboxylic acids | Fragrances, Flavors |

| Esterification | Carboxylic acid, Acid catalyst | Dienyl esters | Plasticizers, Solvents |

Intermediate in Total Synthesis of Natural Products (based on analogous structures)

While specific examples of this compound in the total synthesis of natural products are not extensively documented, the strategic importance of C8 dienol fragments is well-established in the synthesis of numerous complex bioactive molecules. nih.gov These fragments often serve as key building blocks that are elaborated into the core structures of natural products. The dienol moiety provides a versatile handle for a variety of synthetic transformations, including cycloaddition reactions and stereoselective functionalization.

A prominent application of diene-containing fragments in natural product synthesis is their participation in Diels-Alder reactions. This powerful cycloaddition allows for the rapid construction of six-membered rings with excellent control over stereochemistry. researchgate.netrsc.org For instance, a dienol fragment analogous to this compound could be envisioned to react with a suitable dienophile to form a complex cyclic intermediate, which could then be further transformed into the target natural product.

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, often involves the cyclization of linear polyene precursors. wikipedia.orgnih.govnih.gov A dienol such as this compound could serve as a simplified model or a fragment in the synthesis of such precursors, which upon enzymatic or chemically induced cyclization, can lead to the formation of complex polycyclic natural products like terpenoids and steroids. The position and geometry of the double bonds, as well as the presence of the hydroxyl group, can play a crucial role in directing the outcome of these cyclization cascades.

Furthermore, the double bonds in a dienol intermediate can be stereoselectively functionalized to introduce multiple chiral centers, a common feature in many natural products. nih.gov Reactions such as asymmetric epoxidation or dihydroxylation can be employed to install the desired stereochemistry, which is critical for the biological activity of the final molecule.

| Natural Product Class | Key Synthetic Strategy Involving Dienol Analogs | Reference |

| Terpenoids | Biomimetic polyene cyclization | nih.gov |

| Alkaloids | Diels-Alder cycloaddition | mdpi.com |

| Macrolides | Stereoselective functionalization of double bonds | nih.gov |

| Steroids | Cationic polyene cyclization | wikipedia.org |

Development of Novel Reagents and Catalysts Utilizing the Dienol Moiety

The structural features of this compound and its analogs make them attractive scaffolds for the development of novel ligands for asymmetric catalysis. nih.govbohrium.com The two olefinic groups can coordinate to a metal center, while the hydroxyl group can serve as an additional binding site or a point of attachment to a solid support. The spatial arrangement of these functional groups can create a chiral environment around the metal, enabling enantioselective transformations.

Chiral diene ligands have gained significant attention in asymmetric catalysis, particularly in rhodium- and iridium-catalyzed reactions. nih.gov The diene moiety typically binds to the metal in a bidentate fashion, and the chirality of the ligand backbone dictates the stereochemical outcome of the reaction. By starting with a dienol like this compound, one could envision the synthesis of a library of chiral diene ligands through modification of the hydroxyl group and/or the carbon backbone.

Moreover, the hydroxyl group of the dienol can be used to create bidentate or tridentate ligands by introducing other coordinating groups. For example, conversion of the alcohol to an amino or phosphino (B1201336) group would generate ligands with mixed donor atoms, which can exhibit unique catalytic properties. The flexibility of the eight-carbon chain allows for the creation of ligands with varying bite angles, which is a critical parameter in tuning the selectivity of a catalyst.

The development of new catalysts is a cornerstone of modern organic synthesis, and the utilization of readily available building blocks like dienols is a sustainable approach to this endeavor. The modular nature of ligands derived from this compound would allow for systematic fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in a desired chemical transformation.

Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.netresearchgate.net The dienol functional group in a molecule like this compound represents a key disconnection point in retrosynthetic analysis. The presence of multiple functional groups suggests several possible bond disconnections that correspond to reliable forward synthetic reactions.

When a target molecule contains a cyclohexene (B86901) ring, a retrosynthetic disconnection based on the Diels-Alder reaction is often a powerful strategy. researchgate.net If the cyclohexene bears functionality reminiscent of a dienol precursor, a disconnection can be made to reveal a diene and a dienophile. In this context, a substructure resembling this compound within a larger molecule would immediately suggest a potential diene fragment for a Diels-Alder-based synthesis.

Furthermore, the 1,n-relationship between the hydroxyl group and the double bonds in a dienol offers various retrosynthetic possibilities. For instance, a 1,5-dienol could be disconnected via an ene reaction, while the relationship between the alcohol and a double bond can also suggest its formation from the addition of an organometallic reagent to an unsaturated aldehyde or ketone.

The process of functional group interconversion (FGI) is also central to retrosynthetic analysis. researchgate.net An alcohol group, such as the one in this compound, can be retrosynthetically derived from a variety of other functional groups, including aldehydes, ketones, esters, or alkyl halides. This flexibility allows the synthetic chemist to choose the most convenient and efficient route to the target molecule. The presence of the diene moiety adds another layer of possibilities for FGI, as the double bonds can be retrosynthetically traced back to alkynes, carbonyl compounds (via Wittig or related reactions), or other olefins (via metathesis).

Future Research Directions and Methodological Advances in Octa 3,6 Dien 1 Ol Chemistry

Exploration of Undiscovered Stereoisomers and Their Synthesis

Octa-3,6-dien-1-ol possesses a chemical structure that allows for significant stereochemical diversity. The presence of two carbon-carbon double bonds (at C3 and C6) gives rise to geometric isomers (E/Z), and the chiral center at the hydroxyl-bearing carbon (C1 is assumed, but the structure implies a primary alcohol, so a chiral center would be elsewhere, let's assume the user meant a related structure or that the name implies a different connectivity. Based on the name this compound, the chiral center is not present. However, related structural analogs like 1,5-octadien-3-ol do have a chiral center. For the purpose of this section, we will discuss the geometric isomers and the potential for introducing chirality). Future research will likely focus on the exhaustive exploration and synthesis of all possible stereoisomers.

The molecule can exist as four distinct geometric isomers:

(3E,6E)-octa-3,6-dien-1-ol

(3E,6Z)-octa-3,6-dien-1-ol

(3Z,6E)-octa-3,6-dien-1-ol

(3Z,6Z)-octa-3,6-dien-1-ol

While some isomers like (3Z,6Z)-octa-3,6-dien-1-ol are documented, a comprehensive synthesis and characterization of all four isomers remain a key research objective. nih.gov The challenge lies in developing highly stereoselective synthetic routes that can precisely control the geometry of both double bonds.

Future Synthetic Strategies:

Asymmetric Catalysis: The development of novel chiral catalysts could enable the enantioselective synthesis of related chiral dienols, or be adapted for stereoselective synthesis of this compound isomers. For instance, enzymatic methods using lipases have been successfully employed for the kinetic resolution of racemic mixtures of analogous compounds, a technique that could be applied here. vulcanchem.com

Metathesis Reactions: Ring-closing metathesis (RCM) and cross-metathesis are powerful tools for forming specific double bond geometries. acs.org Future work could explore the use of advanced ruthenium or molybdenum metathesis catalysts to construct the dienol scaffold with high stereocontrol.

Stepwise Stereocontrolled Synthesis: Research could focus on building the molecule sequentially, controlling the stereochemistry of each double bond in a separate step. This might involve techniques like the Wittig olefination or Horner-Wadsworth-Emmons reaction, where the choice of reagents and conditions can strongly influence the E/Z selectivity.

A systematic study of each isomer would provide a complete picture of how stereochemistry influences the physical properties and reactivity of this compound.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound isomers requires a deep understanding of reaction mechanisms, kinetics, and the influence of transient intermediates. Advanced in-situ spectroscopic techniques are poised to provide these insights in real-time, moving beyond traditional offline analysis.

In-situ monitoring allows chemists to observe a reaction as it happens, providing a continuous stream of data on reactant consumption, product formation, and the appearance of intermediate species. This is particularly valuable for complex reactions or those involving unstable intermediates. researchgate.net

Potential Applications:

In-Situ NMR Spectroscopy: By placing an NMR-active probe directly in the reaction vessel, researchers can track the formation of specific isomers and identify transient species that may be crucial to the reaction mechanism but are too short-lived to be isolated. researchgate.net This would be invaluable for optimizing conditions to favor a single stereoisomer.

Real-Time Raman and IR Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product groups. For instance, monitoring the photocatalytic epoxidation of cyclohexene (B86901) has been successfully demonstrated using real-time Raman spectroscopy, a method that could be adapted to study the oxidation or other transformations of this compound. mdpi.com

Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can provide real-time kinetic profiles of all major components in a reaction mixture, offering a comprehensive view of the reaction progress.

The table below compares potential in-situ techniques for studying this compound synthesis.

| Technique | Information Provided | Potential Application for this compound |

| In-Situ NMR | Detailed structural information, stereochemistry, identification of intermediates. | Distinguishing between (E,E), (E,Z), (Z,E), and (Z,Z) isomers in real-time; detecting rearrangement products. |

| In-Situ Raman | Vibrational modes, functional group analysis, quantitative concentration data. | Monitoring C=C bond conversion during hydrogenation or epoxidation; quantifying isomer ratios. mdpi.com |

| In-Situ FT-IR | Functional group analysis, reaction kinetics. | Tracking the disappearance of the -OH group during esterification or the C=C bonds during cyclization. |

The integration of these techniques will enable a more rational approach to reaction optimization, reducing the number of experiments needed and leading to a more profound understanding of the underlying chemistry.

Integration of Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is creating powerful new tools for synthesis planning and optimization. Machine learning (ML) models can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. sesjournal.comneurips.cc For a molecule like this compound, ML could revolutionize how synthetic routes are designed and optimized.

By training on databases of known reactions, ML algorithms can predict the yield, stereoselectivity, and ideal conditions for a given transformation. sesjournal.com This predictive power minimizes the time and resources spent on empirical trial-and-error experimentation.

Future Research Applications:

Yield Prediction: Neural networks and other ML models can be trained to predict the yield of a reaction to synthesize this compound based on inputs like catalyst, solvent, temperature, and reactants. stanford.edu

Catalyst Selection: ML can help identify the optimal catalyst for a specific transformation, such as the selective hydrogenation of one double bond over the other. The model could learn the complex relationships between a catalyst's structure and its activity and selectivity.

Retrosynthesis and Route Design: Advanced ML models can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient or sustainable pathways that a human chemist might overlook.

The table below outlines a conceptual framework for an ML model aimed at optimizing the synthesis of a specific this compound isomer.

| Model Inputs | Model Outputs (Predictions) |

| Reactant Structures (SMILES/Graph) | Reaction Yield (%) |

| Catalyst Type and Loading | Stereoselectivity (e.g., E:Z ratio) |

| Solvent(s) | Likelihood of Side-Product Formation |

| Temperature (°C) | Optimal Reaction Time (hours) |

| Reagent Concentrations (M) | Reaction Score (feasibility) |

The primary challenge in this area is the availability of large, high-quality, and well-structured datasets of reactions specific to dienols. Future efforts will need to focus on generating and curating this data to train more accurate and reliable predictive models.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry—minimizing waste, using renewable resources, and employing safer chemical processes—are becoming central to modern organic synthesis. Future research on this compound will increasingly incorporate these principles to develop more environmentally benign synthetic methods.

Key Research Areas:

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes (e.g., alcohol dehydrogenases, ene-reductases) for the stereoselective synthesis of this compound isomers is a promising frontier. The use of lipases for resolving racemic mixtures of similar alcohols has already been established. vulcanchem.com

Renewable Feedstocks: Investigating synthetic routes that begin from biomass-derived starting materials instead of petroleum-based chemicals is a critical goal. Terpenes, which are naturally abundant, can be transformed into a variety of valuable compounds and could serve as precursors. d-nb.info

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids will be a key focus. Similarly, replacing toxic reagents with safer, more sustainable options is paramount.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, rhodium, ruthenium) to catalysts based on abundant and less toxic metals like iron, copper, or manganese is a major goal in sustainable synthesis. acs.org

| Sustainability Approach | Traditional Method | Proposed Green Alternative |

| Catalyst | Precious metals (Pd, Ru) | Biocatalysts (enzymes), Earth-abundant metals (Fe, Cu) |

| Solvent | Chlorinated solvents (DCM), THF | Water, ethanol (B145695), supercritical CO₂ |

| Starting Material | Petroleum-derived hydrocarbons | Biomass-derived terpenes or furanics |

| Energy Input | High-temperature reflux | Photochemical or electrochemical activation at room temperature |

By embracing these sustainable approaches, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible.

Development of Novel Catalytic Systems for Specific Transformations

The reactivity of this compound is dictated by its three main functional groups: the primary alcohol and the two double bonds. The development of novel catalytic systems that can chemoselectively and stereoselectively target these sites is a major area for future research.

The goal is to design catalysts that can perform specific tasks with high precision, avoiding the need for cumbersome protecting group strategies and leading to more elegant and efficient syntheses.

Directions for Catalyst Development:

Selective Hydrogenation: Developing catalysts that can selectively hydrogenate either the C3=C4 or the C6=C7 double bond would provide access to valuable mono-unsaturated alcohols. N-Heterocyclic Carbene (NHC) capped metal nanoparticles, for instance, have shown promise in selective hydrogenation reactions. acs.org

Asymmetric Epoxidation/Dihydoxylation: Creating chiral catalysts that can enantioselectively epoxidize or dihydroxylate one of the double bonds would be a powerful method for introducing new stereocenters into the molecule.

Cascade Reactions: Designing catalysts that can initiate cascade or domino reactions is a highly efficient strategy for building molecular complexity. researchgate.net A catalyst could, for example, trigger a cyclization/isomerization sequence starting from this compound to rapidly construct complex cyclic ethers or carbocycles.

C-H Activation: Catalysts that can directly functionalize C-H bonds would open up new avenues for derivatization, allowing for the introduction of new functional groups at positions that are typically unreactive.

The table below summarizes potential novel catalytic systems and their targeted transformations of this compound.

| Catalyst System | Target Transformation | Desired Product Type |

| Chiral NHC-Metal Nanoparticles | Asymmetric Hydrogenation | Chiral Octen-1-ols |

| Dual-Action Metal/Enzyme Catalyst | Chemo- and Enantioselective Oxidation | Chiral Epoxyocten-1-ol |

| Rhodium(II) or Gold(I) Complexes | Intramolecular Cyclization/Rearrangement | Substituted Tetrahydrofurans or Cyclopentanes |

| Photoredox Catalysts | Radical Addition across a double bond | Functionalized Octadienols |

The continued exploration of catalyst design will undoubtedly unlock new and powerful ways to manipulate the structure of this compound, expanding its utility in synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products